molecular formula C19H22N2O2S B3014747 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 899735-57-0

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B3014747
CAS No.: 899735-57-0
M. Wt: 342.46
InChI Key: YOKYBHQAYAIECU-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and a pivalamide group

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves multiple steps, starting with the formation of the thiophene ring and the tetrahydroquinoline moiety. One common approach is the Paal-Knorr synthesis for the thiophene ring, followed by a Friedländer synthesis for the tetrahydroquinoline. The final step involves the acylation of the tetrahydroquinoline with pivaloyl chloride to introduce the pivalamide group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Tetrahydroquinoline derivatives: Compounds such as tetrahydroquinoline and 6-methyltetrahydroquinoline share the tetrahydroquinoline moiety.

    Pivalamide derivatives: Compounds like N-pivaloyl-2-aminothiophene share the pivalamide group.

Uniqueness

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is unique due to the combination of its structural components, which confer specific chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-19(2,3)18(23)20-14-8-9-15-13(12-14)6-4-10-21(15)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKYBHQAYAIECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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